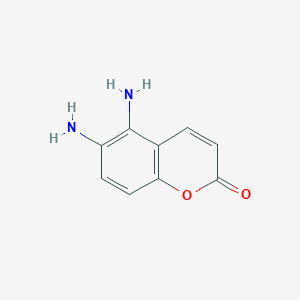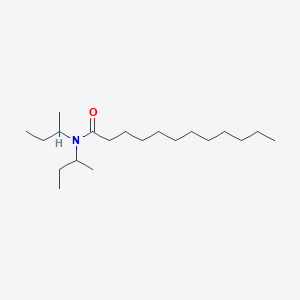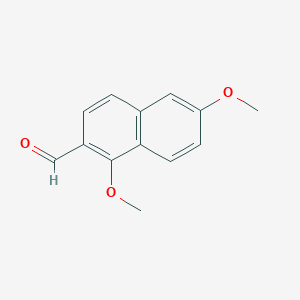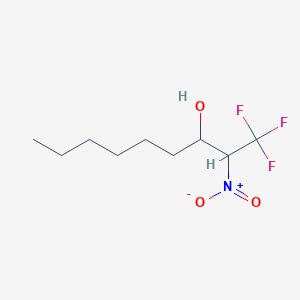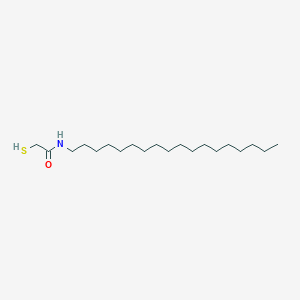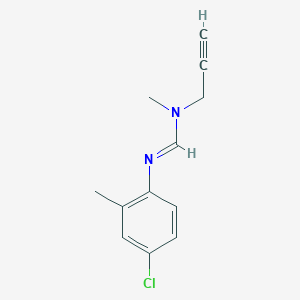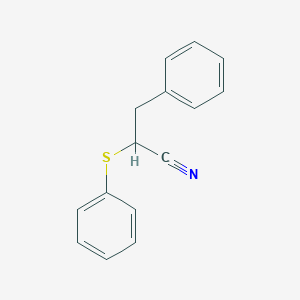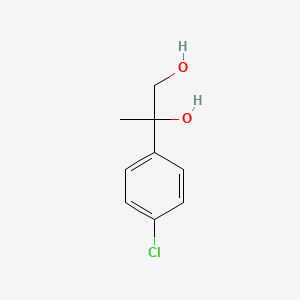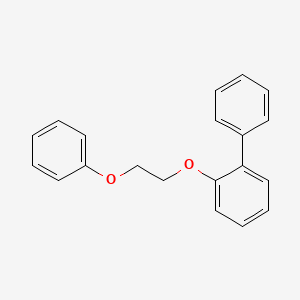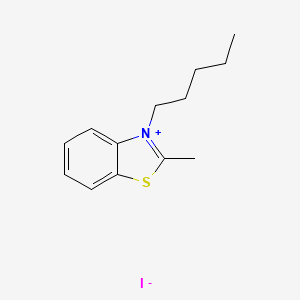
2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide is a chemical compound with the molecular formula C9H10INS. It is known for its unique structure, which includes a benzothiazole ring substituted with methyl and pentyl groups, and an iodide ion. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-methylbenzothiazole with pentyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or methanol (MeOH) at elevated temperatures. The product is then purified through recrystallization from a suitable solvent mixture .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce azides or nitriles .
Aplicaciones Científicas De Investigación
2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other benzothiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism by which 2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide exerts its effects involves interactions with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The iodide ion can also participate in ionic interactions, influencing the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethylbenzothiazolium iodide
- N-Methyl-2-methylbenzothiazolium iodide
- 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide
Uniqueness
2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties. This substitution can affect the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
104415-36-3 |
|---|---|
Fórmula molecular |
C13H18INS |
Peso molecular |
347.26 g/mol |
Nombre IUPAC |
2-methyl-3-pentyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C13H18NS.HI/c1-3-4-7-10-14-11(2)15-13-9-6-5-8-12(13)14;/h5-6,8-9H,3-4,7,10H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
PBYWVIZHMZLUNN-UHFFFAOYSA-M |
SMILES canónico |
CCCCC[N+]1=C(SC2=CC=CC=C21)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





